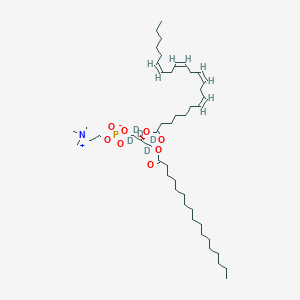

17:0-22:4 PC-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H86NO8P |

|---|---|

Molecular Weight |

829.2 g/mol |

IUPAC Name |

[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,28,30,45H,6-13,15,17-19,21,23,26-27,29,31-44H2,1-5H3/b16-14-,22-20-,25-24-,30-28-/t45-/m1/s1/i43D2,44D2,45D |

InChI Key |

LGPGBPOGXNRFFI-XQEWOMBFSA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 17:0-22:4 PC-d5 for Researchers and Drug Development Professionals

Introduction

1-(Heptadecanoyl)-2-(docosatetraenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5) is a high-purity, deuterated synthetic phospholipid. It serves as an essential internal standard for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological samples using mass spectrometry-based lipidomics.[1][2][3] Its unique structure, featuring a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) at the sn-2 position, along with a deuterated choline head group, makes it an ideal tool for researchers, scientists, and drug development professionals engaged in metabolomics, disease biomarker discovery, and pharmaceutical development.[1][4][5]

This technical guide provides a comprehensive overview of the core properties, applications, and experimental considerations for the effective use of this compound.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application in experimental workflows.

| Property | Value | Reference |

| Full Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine | [1] |

| Synonyms | This compound, PC(17:0/22:4)-d5 | [6] |

| Molecular Formula | C47H81D5NO8P | [1] |

| Molecular Weight | 829.21 g/mol | [1] |

| Exact Mass | 828.64 u | [1] |

| CAS Number | 2342575-43-1 | [1] |

| Purity | >99% | [1] |

| Physical State | Typically supplied as a solution in a suitable solvent (e.g., DCM:Methanol 1:1) | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | 1 Year at -20°C | [1] |

Synthesis Overview

The synthesis of asymmetrically substituted and deuterated phospholipids like this compound is a multi-step process. While the precise, proprietary synthesis protocols are not publicly available, a general conceptual workflow can be outlined. The process typically involves the stereospecific synthesis of a glycerol backbone, followed by sequential esterification with the desired fatty acids and subsequent attachment of the deuterated phosphocholine headgroup.

Alternatively, biosynthetic approaches using genetically modified organisms are being explored for the production of selectively deuterated phospholipids.[1][4] These methods offer the potential for more controlled and specific deuterium labeling.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative lipidomics via liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Its chemical properties, which are nearly identical to endogenous PCs but with a distinct mass due to deuterium labeling, allow for the correction of variability introduced during sample preparation and analysis.

Key applications include:

-

Accurate Quantification of Phospholipids: Enables precise measurement of changes in PC levels in various biological matrices, which is crucial for understanding disease states and the effects of drug candidates.[7][8]

-

Metabolomic Studies: Facilitates the comprehensive analysis of the lipidome to identify metabolic dysregulation in diseases such as cancer, cardiovascular disease, and neurological disorders.[7][9]

-

Biomarker Discovery: Aids in the identification of lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.

-

Drug Development: Used to assess the impact of novel therapeutics on lipid metabolism and cellular membrane composition.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS-based Lipidomics

This protocol provides a generalized workflow for the use of this compound as an internal standard for the quantification of phospholipids in biological samples.

5.1.1. Materials

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

LC-MS grade solvents (e.g., methanol, chloroform, water, isopropanol, acetonitrile)

-

Internal standard spiking solution (prepared by diluting the stock solution of this compound to a working concentration, e.g., 10 µg/mL in methanol)

5.1.2. Sample Preparation and Lipid Extraction

-

Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume or weight of the sample into a clean tube.

-

Internal Standard Spiking: Add a known volume of the internal standard spiking solution to the sample. The amount added should be optimized to be within the linear range of the mass spectrometer's detector.

-

Lipid Extraction (Folch or Bligh-Dyer Method):

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Vortex thoroughly to ensure mixing.

-

Add water to induce phase separation.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Drying and Reconstitution:

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

-

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable reversed-phase or HILIC column to separate the lipid species. The gradient and mobile phases should be optimized for the specific lipid classes of interest.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

-

Precursor Ion: The m/z of the protonated or adducted this compound.

-

Product Ion: A characteristic fragment ion of this compound (e.g., the phosphocholine headgroup fragment at m/z 184, or a deuterated variant).

-

-

Data Analysis: Quantify the endogenous lipids by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Specific Protocol: Targeted Analysis of Oxidized Phosphatidylcholines in Kidney Tissue

This protocol is adapted from a study on normothermic human kidney preservation.[7]

5.2.1. Materials

-

Frozen kidney tissue

-

Internal standard mix: 100 ng/mL each of 2-dinonanoyl-sn-glycero-3-phosphocholine (DNPC) and this compound in methanol.

-

LC-MS grade methanol, chloroform, and water.

5.2.2. Sample Preparation

-

Homogenize frozen kidney tissue.

-

To 25 µL of the homogenate (equivalent to 2.5 mg of tissue), add 20 µL of the internal standard mix.

-

Add 500 µL of methanol and 500 µL of chloroform.

-

Vortex the mixture.

-

Add 400 µL of water to induce phase separation.

-

Vortex again and then centrifuge to pellet the tissue debris and separate the liquid phases.

-

Collect the lower organic phase for LC-MS/MS analysis.

Role in Signaling Pathways (Endogenous Analogs)

While this compound itself is a synthetic molecule used as a tracer, its endogenous, non-deuterated counterparts containing polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and are involved in various signaling pathways.

Phosphatidylcholines are not merely structural lipids; they are precursors to a variety of signaling molecules. For instance, the enzymatic cleavage of PCs by phospholipases can generate diacylglycerol (DAG), phosphatidic acid (PA), lysophosphatidylcholine (LPC), and free fatty acids like arachidonic acid, all of which are potent second messengers in cellular signaling cascades that regulate processes such as cell proliferation, differentiation, and apoptosis.[5][10]

An increase in the proportion of PCs containing PUFAs in cellular membranes can alter membrane fluidity and activate signaling pathways such as the ATR-p53 pathway, which is involved in the cellular response to DNA damage.[5]

Visualizations

Caption: General experimental workflow for quantitative lipidomics using this compound as an internal standard.

Caption: Simplified signaling pathways involving endogenous phosphatidylcholine with polyunsaturated fatty acids (PUFAs).

References

- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.5. Targeted LC-MS/MS-Based Lipidomics [bio-protocol.org]

- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The increase of cell-membranous phosphatidylcholines containing polyunsaturated fatty acid residues induces phosphorylation of p53 through activation of ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Integrated proteogenomic and metabolomic characterization of papillary thyroid cancer with different recurrence risks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

The Structure and Application of Deuterated Phosphatidylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure, synthesis, and characterization of deuterated phosphatidylcholine, a critical tool in biophysical studies and drug development. The substitution of hydrogen with deuterium atoms in these lipid molecules provides a powerful method for elucidating membrane structure, dynamics, and function, with significant implications for understanding drug-membrane interactions and developing novel drug delivery systems.

Molecular Structure of Deuterated Phosphatidylcholine

Phosphatidylcholines (PCs) are a major class of phospholipids found in eukaryotic cell membranes.[1][2][3] Their structure consists of a glycerol backbone, two fatty acid chains, and a phosphocholine headgroup.[3] Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H or D), can be strategically applied to different parts of the PC molecule to suit various experimental needs.[1][2]

The sites for deuteration include:

-

Acyl Chains: Perdeuteration (replacement of all hydrogens) or selective deuteration of the fatty acid tails is common. This is particularly useful in neutron scattering studies to manipulate the scattering length density and in NMR to simplify complex spectra.[1][4][5]

-

Glycerol Backbone: The glycerol moiety can also be deuterated, providing a probe for the conformation and dynamics of this central part of the lipid molecule.[1][2]

-

Choline Headgroup: Deuteration of the choline headgroup can provide insights into headgroup conformation, hydration, and interactions with other molecules at the membrane surface.[6][7]

The precise location and extent of deuteration are critical for the intended application. For instance, chain-deuterated PCs are often used to study lipid-protein interactions, while headgroup-deuterated PCs can be employed to investigate the membrane interface.

Caption: General molecular structure of a phosphatidylcholine molecule.

Synthesis of Deuterated Phosphatidylcholine

There are two primary routes for producing deuterated phosphatidylcholines: chemical synthesis and biosynthesis.

2.1. Chemical Synthesis

Chemical synthesis offers precise control over the location and degree of deuteration.[1] This method allows for the creation of PCs with specifically labeled segments, which is often difficult to achieve through biological methods. However, the chemical synthesis of complex lipids, especially those with unsaturated acyl chains, can be challenging and expensive.[1][8] Commercially available deuterated PCs are often limited to those with two identical saturated acyl chains, such as dipalmitoylphosphatidylcholine (DPPC).[8]

2.2. Biosynthesis

Biosynthetic methods provide a cost-effective route to producing a wider variety of deuterated phospholipids, including those with mixed and unsaturated acyl chains.[1][2] A common approach involves using genetically modified organisms, such as Escherichia coli, that can be cultured in deuterated media.[1][2][4] By controlling the deuteration level of the growth medium and carbon sources (e.g., glycerol, glucose), it is possible to achieve selective deuteration of the lipid headgroup, glycerol backbone, and fatty acyl tails.[1][2]

Caption: Simplified workflow for the biosynthesis of deuterated phosphatidylcholine.

Characterization and Properties

The physical properties of phosphatidylcholine can be affected by deuteration. These changes are important to consider when using deuterated lipids as proxies for their protiated counterparts.

3.1. Phase Behavior

Deuteration of the acyl chains has been shown to lower the gel-to-liquid crystalline phase transition temperature (Tm) of saturated PCs by approximately 4.3 ± 0.1 °C compared to their protiated forms.[5] In contrast, headgroup deuteration can lead to a slight increase in the lamellar repeat spacing and bilayer thickness.[5]

| Lipid | Deuteration Site | Change in Tm (°C) | Reference |

| DSPC, DPPC, DMPC | Acyl Chains | -4.3 ± 0.1 | [5] |

3.2. Membrane Structure

Neutron and X-ray scattering techniques are powerful tools for studying the effects of deuteration on membrane structure.[5] Studies have shown that chain deuteration can cause a reduction in the lamellar repeat spacing and bilayer thickness in the fluid phase, while headgroup deuteration has the opposite effect.[5] Vibrational sum-frequency generation (VSFG) spectroscopy has revealed that deuteration of the choline group significantly impacts the hydration of the phosphate group.[6]

| Deuteration Site | Effect on Bilayer Thickness | Effect on Lamellar Spacing | Reference |

| Acyl Chains | Decrease | Decrease | [5] |

| Headgroup | Increase | Increase | [5] |

Experimental Protocols

4.1. Biosynthesis of Deuterated Phosphatidylcholine in E. coli

A detailed protocol for the biosynthetic preparation of selectively deuterated phosphatidylcholine in a genetically modified strain of E. coli has been described.[1] The general steps are as follows:

-

Adaptation: A genetically modified E. coli strain capable of producing PC is adapted to grow in a deuterated medium.

-

Culturing: The adapted E. coli is cultured in a deuterated medium with deuterated carbon sources (e.g., glycerol) to achieve high levels of deuteration in the phospholipids.

-

Extraction: The phospholipids are extracted from the cultured cells using a suitable solvent system.

-

Purification: The extracted phospholipids are purified using techniques such as silica gel column chromatography.

-

Characterization: The purified deuterated PC is characterized by mass spectrometry and NMR to determine the fatty acyl composition and deuteration levels.[1]

4.2. Characterization by NMR Spectroscopy

NMR is a key technique for confirming the structure and deuteration levels of the synthesized lipids.[1][4]

-

Sample Preparation: A solution of the deuterated phosphatidylcholine is prepared in a deuterated solvent such as chloroform-d.

-

Data Acquisition: ¹H and ²H NMR spectra are recorded on a high-field NMR spectrometer.

-

Analysis: The spectra are analyzed to confirm the presence and location of deuterium atoms and to quantify the level of deuteration.

Applications in Research and Drug Development

Deuterated phospholipids are invaluable tools in a variety of research areas.

5.1. Structural Biology

In neutron scattering and NMR studies of membrane proteins, deuterated lipids are used to create "contrast-matched" or "invisible" membrane-mimicking environments such as vesicles, micelles, and nanodiscs.[1][4] This allows the signal from the protein of interest to be isolated from the much larger signal of the lipid environment.[1][4]

5.2. Biophysics of Membranes

Selective deuteration allows researchers to probe the structure and dynamics of specific regions of the lipid bilayer.[5][7] This has been used to study lipid packing, headgroup orientation, and the effects of molecules like cholesterol and peptides on membrane properties.[7]

5.3. Drug Development

The use of deuterated compounds in drug discovery is a growing field.[9] While not directly related to deuterated phosphatidylcholine as a therapeutic agent, the principles of using deuteration to alter metabolic pathways and pharmacokinetics are relevant.[9][10] In the context of drug delivery, understanding how a drug interacts with and crosses lipid membranes is crucial. Deuterated PCs can be used in model membranes to study these interactions in detail using techniques like neutron reflectivity and solid-state NMR. Furthermore, deuterated lipids can serve as internal standards in mass spectrometry-based lipidomics studies.[1]

Caption: Key applications of deuterated phosphatidylcholine in scientific research.

Conclusion

Deuterated phosphatidylcholines are versatile and powerful tools for researchers in the fields of biophysics, structural biology, and drug development. The ability to selectively replace hydrogen with deuterium provides a unique handle to investigate the intricate details of membrane structure and function. As synthetic and biosynthetic methods continue to improve, the availability of a wider range of specifically deuterated lipids will undoubtedly open up new avenues of research and contribute to the development of more effective therapeutic strategies.

References

- 1. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipotype.com [lipotype.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and dynamics of the phosphatidylcholine and the phosphatidylethanolamine head group in L‐M fibroblasts as studied by deuterium nuclear magnetic resonance. | The EMBO Journal [link.springer.com]

- 8. Documents download module [ec.europa.eu]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Properties and Applications of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and biological relevance of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5 (PC(17:0/22:6)-d5). This deuterated phospholipid is a valuable tool in lipidomics research, particularly as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, PC(17:0/22:6).

Core Properties

1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PC(17:0/22:6)) is a specific molecular species of phosphatidylcholine containing an odd-chain saturated fatty acid, heptadecanoic acid (17:0), at the sn-1 position and the essential omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA; 22:6), at the sn-2 position.[1] The deuterated form, PC(17:0/22:6)-d5, incorporates five deuterium atoms, typically on the choline head group, which allows for its differentiation from the endogenous lipid in mass spectrometry analysis.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine

| Property | Value | Source |

| Chemical Formula | C47H82NO8P | [1][2] |

| Average Molecular Weight | 820.146 g/mol | [1] |

| Monoisotopic Molecular Weight | 819.577805602 Da | [1] |

| IUPAC Name | (2-{[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(heptadecanoyloxy)propyl phosphono]oxy}ethyl)trimethylazanium | [1] |

| Synonyms | PC(17:0/22:6), 1-heptadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine | [2] |

| Physical State | Predicted to be a solid at room temperature. | |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. |

Table 2: Estimated Physicochemical Properties of 1-heptadecanoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine-d5

| Property | Estimated Value | Justification |

| Chemical Formula | C47H77D5NO8P | Based on deuteration of the choline head group. |

| Average Molecular Weight | ~825.18 g/mol | Addition of 5 deuterium atoms. |

| Monoisotopic Molecular Weight | ~824.61 Da | Addition of 5 deuterium atoms. |

| Purity | >99% | Typical for commercially available lipid standards. |

| Storage Conditions | -20°C in a suitable organic solvent. | Standard for polyunsaturated lipids to prevent oxidation. |

| Stability | At least 1 year at -20°C. | Based on data for similar deuterated lipid standards. |

Experimental Protocols

The primary application of PC(17:0/22:6)-d5 is as an internal standard for the accurate quantification of PC(17:0/22:6) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples

A modified Bligh and Dyer or Folch extraction is a common method for extracting total lipids from plasma, cells, or tissues.

Protocol:

-

To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or a cell pellet).

-

Add a known amount of PC(17:0/22:6)-d5 in a suitable solvent (e.g., chloroform:methanol 1:1, v/v). The amount should be chosen to be within the linear range of the instrument's response and comparable to the expected endogenous levels of PC(17:0/22:6).

-

Add 1 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly for 1 minute.

-

Add 0.25 mL of chloroform and vortex for 1 minute.

-

Add 0.25 mL of water and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).

LC-MS/MS Analysis

Reversed-phase liquid chromatography is commonly used for the separation of individual phospholipid species.

Table 3: Representative LC-MS/MS Parameters for Phosphatidylcholine Analysis

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 2-10 µL |

| MS System | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |

Table 4: Predicted MRM Transitions for PC(17:0/22:6) and PC(17:0/22:6)-d5

| Analyte | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) |

| PC(17:0/22:6) | 820.6 | 184.1 (Phosphocholine head group) |

| PC(17:0/22:6)-d5 | 825.6 | 189.1 (d5-Phosphocholine head group) |

Note: The exact m/z values may vary slightly depending on the instrument calibration. It is recommended to optimize the collision energy for each transition to achieve the best sensitivity.

Biological Significance and Signaling Pathways

PC(17:0/22:6) is an interesting phospholipid due to the presence of both an odd-chain saturated fatty acid and a highly unsaturated omega-3 fatty acid.

Role of Docosahexaenoic Acid (DHA)

DHA is a critical component of cell membranes, particularly in the brain and retina. Phosphatidylcholines containing DHA have been implicated in several signaling pathways that are crucial for cell survival and function. For instance, DHA-containing phospholipids can modulate the activity of the PI3K/Akt and Raf/MEK/ERK pathways, which are central to cell proliferation, differentiation, and apoptosis.[3] Furthermore, DHA-enriched phosphatidylcholine has been shown to have anti-angiogenic effects by down-regulating the VEGFR2/Ras/ERK signaling pathway.

Significance of Heptadecanoic Acid (17:0)

Odd-chain fatty acids like heptadecanoic acid are less common than their even-chain counterparts. Their presence in phospholipids can originate from the diet or endogenous synthesis from propionyl-CoA.[4][5] Studies have suggested that higher levels of odd-chain fatty acids in phospholipids may be associated with a reduced risk of metabolic diseases.[6] The incorporation of 17:0 into a phospholipid alongside DHA may influence membrane properties such as fluidity and the formation of lipid rafts, thereby affecting the localization and activity of membrane-bound signaling proteins.

References

- 1. Human Metabolome Database: Showing metabocard for PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) (HMDB0240629) [hmdb.ca]

- 2. PC(17:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | C47H82NO8P | CID 24778795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. caymanchem.com [caymanchem.com]

- 5. agilent.com [agilent.com]

- 6. Even- and odd-chain saturated fatty acids in serum phospholipids are differentially associated with adipokines - PMC [pmc.ncbi.nlm.nih.gov]

17:0-22:4 PC-d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated phospholipid 17:0-22:4 PC-d5, including its molecular characteristics, its application in lipidomics research, and detailed experimental protocols for its use as an internal standard in mass spectrometry.

Core Molecular Data

The fundamental molecular properties of 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphocholine-d5 (this compound) are summarized below. This deuterated synthetic phospholipid is a crucial tool in lipidomics for its use as an internal standard, enabling precise quantification of corresponding endogenous lipids.

| Property | Value | Citations |

| Molecular Formula | C47H81D5NO8P | [1][2][3][4] |

| Molecular Weight | 829.21 g/mol | [1][3][4] |

| Exact Mass | 828.64 g/mol | [3] |

| Synonyms | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine | [2][3] |

| CAS Number | 2342575-43-1 | [1][2][3] |

Application in Lipidomics and Mass Spectrometry

Deuterated lipids, such as this compound, are invaluable in mass spectrometry-based lipidomics.[5] They serve as ideal internal standards because their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts.[5] This ensures they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer, which is crucial for correcting for variations in sample preparation and instrument response.[5][6] The mass shift introduced by the deuterium atoms allows for their distinct detection from the endogenous analyte.[5]

The use of deuterated internal standards is a well-established method to enhance the accuracy and precision of quantification in complex biological samples.[6] These standards are added to samples at a known concentration at the beginning of the sample preparation process, compensating for lipid extraction inefficiencies and matrix effects.[4][6]

Experimental Protocols

The following section details a generalized experimental protocol for the analysis of phosphatidylcholines in biological samples, such as plasma, using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.

Sample Preparation: Lipid Extraction

Accurate lipid analysis begins with efficient extraction from the biological matrix. The Folch and Bligh-Dyer methods are two of the most common liquid-liquid extraction (LLE) techniques.[2][3] Solid-phase extraction (SPE) is another effective method, particularly for isolating specific lipid classes.[3]

a) Modified Folch Liquid-Liquid Extraction Protocol:

-

To 100 µL of plasma in a glass tube, add a known amount of this compound in a chloroform/methanol solution.

-

Add 1.4 mL of ice-cold chloroform/methanol (2:1, v/v).[3]

-

Vortex the mixture thoroughly to ensure complete mixing and protein denaturation.

-

Add 0.3 mL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.

-

Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).

b) Solid-Phase Extraction (SPE) Protocol:

-

Condition an SPE cartridge appropriate for lipid extraction.

-

Add a known amount of this compound to the 100 µL plasma sample.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a polar solvent to remove water-soluble impurities.

-

Elute the lipids from the cartridge using an organic solvent mixture (e.g., chloroform/methanol).

-

Dry the eluted lipids under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the LC-MS system.

LC-MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS. A C18 reversed-phase column is commonly used for the separation of different phosphatidylcholine species.

-

Chromatography: A gradient elution is typically employed, starting with a higher proportion of aqueous mobile phase and gradually increasing the organic mobile phase to elute the lipids based on their hydrophobicity.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode for the detection of phosphatidylcholines, as they readily form [M+H]+ or [M+Na]+ adducts. A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs. For the deuterated standard this compound, the corresponding precursor ion would be monitored.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing an internal standard.

References

- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. texilajournal.com [texilajournal.com]

The Natural Occurrence and Metabolic Significance of Heptadecanoic and Docosatetraenoic Acids: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic pathways of two noteworthy fatty acids: heptadecanoic acid (17:0) and docosatetraenoic acid (22:4), primarily adrenic acid (22:4n-6). While less abundant than their even-chain counterparts, these lipids exhibit unique biological activities and serve as important biomarkers, making them subjects of increasing interest in nutritional science, physiology, and drug development. This document details their distribution in nature, summarizes quantitative data, outlines key metabolic and signaling pathways, and provides established experimental protocols for their analysis in biological matrices.

Heptadecanoic Acid (17:0): The Odd-Chain Saturated Fatty Acid

Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid (SFA). As an odd-chain fatty acid (OCFA), its synthesis and degradation pathways differ slightly from the more common even-chain fatty acids.

Natural Occurrence

Heptadecanoic acid is found in trace amounts across various natural sources but is most prominently associated with ruminant fats.[1] Its presence in human tissues is largely considered to be of exogenous origin, primarily from the consumption of dairy and meat products.[2]

-

Ruminant Products: The primary dietary source of 17:0 is the fat from ruminant animals, such as cows, sheep, and goats.[1] It is synthesized by the gut microbiota in these animals and subsequently incorporated into their milk and adipose tissues.[3] Consequently, dairy products like milk, butter, and cheese are significant sources.[1][4]

-

Marine Organisms: Certain marine life, including fish and invertebrates, also contain 17:0.[5]

-

Plants: While less common, trace amounts of 17:0 have been identified in some plant-based oils and vegetables, such as rapeseed (canola) oil.[5]

Biosynthesis and Metabolism

The synthesis of OCFAs begins with a different primer than the acetyl-CoA used for even-chain fatty acids.[6]

-

Biosynthesis: The process is initiated by propionyl-CoA , a three-carbon molecule, which is used as the starting block for fatty acid synthase.[6][7][8] Subsequent elongation steps add two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbon atoms.[6] Propionyl-CoA can be generated from the metabolism of certain amino acids (valine, isoleucine) or via the methylmalonyl-CoA pathway.[3][9]

-

Degradation: The β-oxidation of 17:0 proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA and one molecule of acetyl-CoA , instead of two acetyl-CoA molecules.[3] The propionyl-CoA is then carboxylated and ultimately converted to succinyl-CoA, which can enter the citric acid cycle. This conversion requires a vitamin B12-dependent enzyme.[3]

Biological Significance

Heptadecanoic acid is widely used as a biomarker for assessing the intake of dairy fat in nutritional and epidemiological studies.[1][10] Higher circulating levels of 17:0 have been correlated with higher consumption of dairy products.[10] Emerging research also suggests potential roles for OCFAs in reducing the risk for cardiometabolic diseases and influencing cell membrane fluidity.[3][11]

Docosatetraenoic Acid (22:4): Adrenic Acid

Docosatetraenoic acid (22:4) refers to any fatty acid with a 22-carbon chain and four double bonds. The most biologically significant isomer is all-cis-7,10,13,16-docosatetraenoic acid, an omega-6 fatty acid commonly known as adrenic acid (AdA) .[12] It is a very long-chain polyunsaturated fatty acid (VLC-PUFA).

Natural Occurrence

Adrenic acid is a naturally occurring fatty acid found as a component of cellular phospholipids in various tissues, particularly those with high metabolic activity.[13] It is notably abundant in:

It is one of the most abundant fatty acids found in the early human brain.[13] It has also been identified in various deep-sea invertebrates.[16][17][18]

Biosynthesis and Metabolism

Adrenic acid is an elongation product of the essential fatty acid arachidonic acid (ARA, 20:4n-6).[13][15]

-

Biosynthesis: AdA is formed by the two-carbon chain elongation of ARA.[13][15] This process can also start with the elongation and desaturation of linoleic acid (18:2n-6).[14][15]

-

Metabolism: AdA is a substrate for the same key enzyme families that metabolize ARA, leading to a range of biologically active lipid mediators.[19][20][21]

-

Cyclooxygenase (COX): Metabolizes AdA to dihomo-prostaglandins (e.g., DH-PGI₂) and dihomo-thromboxanes.[19][20][21]

-

Lipoxygenase (LOX): Converts AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).[19][20][21]

-

Cytochrome P450 (CYP450): Metabolizes AdA to epoxydocosatrienoic acids (EDTs), also known as dihomo-EETs, which act as vasodilators.[15][19][20][21]

-

-

Retroconversion: AdA can be converted back to arachidonic acid through a process of chain shortening via peroxisomal β-oxidation.[19][22] This suggests AdA may serve as a storage pool for ARA within certain cells.[19]

Biological Significance

Adrenic acid is more than just a precursor or storage form of ARA. Its metabolites, the dihomo-eicosanoids and EDTs, possess distinct biological activities.[21] They play significant roles in regulating vascular tone, inflammation, and platelet aggregation.[19][20][21] Given its abundance in the brain and adrenal glands, AdA and its derivatives are implicated in neurological function and stress responses.

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of 17:0 and 22:4 fatty acids in various natural sources as reported in the literature.

Table 1: Quantitative Occurrence of Heptadecanoic Acid (17:0)

| Source | Sample Type | Concentration / Percentage | Reference |

| Ruminant Fat | Milk Fat | 0.61% of total fat | [2] |

| Ruminant Fat | Meat Fat | 0.83% of total fat | [2] |

| Dairy Cow Milk | Milk Fat | 0.46% - 2.52% of total fatty acids | [23] |

| Human | Adipose Tissue | Biomarker for dairy intake | [10] |

| Human | Serum | Biomarker for dairy intake | [10] |

Table 2: Quantitative Occurrence of Adrenic Acid (22:4n-6)

| Source | Sample Type | Concentration / Percentage | Reference |

| Rat | Plasma | 0.112 - 0.369 nM (for EDT metabolites) | [15] |

| Rat | Liver | Highest concentration of EDT metabolites | [15] |

| Human | Brain | One of the most abundant fatty acids in early development | [13] |

| Deep-Sea Foraminifera | Total Lipids | 1.2% - 2.0% of total fatty acids | [18] |

| Human | Myelin Tissue | Present as a structural component | [13] |

Experimental Protocols for Fatty Acid Analysis

The accurate quantification of 17:0 and 22:4 in biological samples requires a multi-step process involving lipid extraction, derivatization, and chromatographic analysis.

Lipid Extraction

The goal is to efficiently extract total lipids from the biological matrix (e.g., plasma, tissue homogenate, cells) while minimizing degradation.

-

Protocol: Modified Folch Method

-

Homogenize the biological sample (e.g., 20-50 mg of tissue) in a solvent-resistant tube.

-

Add a solution of chloroform:methanol (2:1, v/v) to the homogenate. For quantitative analysis, add a known amount of an internal standard (e.g., deuterated 17:0 or 22:4, or a non-naturally occurring odd-chain fatty acid like C19:0 or C21:0) at this stage.[24][25][26]

-

Vortex the mixture vigorously to ensure thorough mixing and lipid solubilization.

-

Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl or 0.8 M KCl) to induce phase separation.[27]

-

Centrifuge the sample to pellet any solid material and clearly separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Dry the extracted lipid fraction under a stream of nitrogen gas to remove the solvent.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids must be converted to their more volatile and less polar methyl ester derivatives.

-

Protocol: Acid-Catalyzed Methylation

-

To the dried lipid extract, add a solution of 14% Boron Trifluoride (BF₃) in methanol.[28]

-

Add an organic solvent such as hexane.[28]

-

Seal the tube under nitrogen and heat at 100°C for approximately 1 hour.[28] This process both hydrolyzes ester linkages (saponification) and methylates the free fatty acids.

-

Cool the reaction mixture to room temperature.

-

Add water to stop the reaction and hexane to extract the FAMEs.[28]

-

Vortex and then centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Concentrate the FAMEs under nitrogen before GC analysis.

-

Quantification by Gas Chromatography (GC)

GC separates the FAME mixture, and a detector quantifies each component.

-

Instrumentation: A Gas Chromatograph equipped with a capillary column (e.g., Omegawax or SP-2560) and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[28][29]

-

GC-FID: Provides excellent quantitative data based on the amount of carbon combusted. It is robust and widely used for fatty acid profiling.[30]

-

GC-MS: Provides mass spectral data that confirms the identity of each fatty acid peak based on its fragmentation pattern, offering higher specificity.[27][29]

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

-

The FAMEs are separated on the column based on their boiling points and polarity.

-

Peaks are identified by comparing their retention times to those of a known FAME standard mixture.

-

Quantification is achieved by comparing the peak area of the analyte (17:0 or 22:4) to the peak area of the internal standard added at the beginning of the extraction. A standard curve is typically used for absolute quantification.[26]

-

Visualizations: Pathways and Workflows

Biosynthesis of Odd-Chain Fatty Acids

Caption: Biosynthesis of Heptadecanoic Acid (17:0).

Metabolism of Adrenic Acid (22:4n-6)

Caption: Metabolism of Adrenic Acid (22:4n-6).

Experimental Workflow for Fatty Acid Analysis

Caption: Experimental Workflow for Fatty Acid Analysis.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 3. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. researchgate.net [researchgate.net]

- 5. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the odd fatty acids 15:0 and 17:0 in serum and adipose tissue as markers of intake of milk and dairy fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Docosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 13. Human Metabolome Database: Showing metabocard for Adrenic acid (HMDB0002226) [hmdb.ca]

- 14. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Investigation of Deep-Sea Ecosystems Using Marker Fatty Acids: Sources of Essential Polyunsaturated Fatty Acids in Abyssal Megafauna - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New and Uncommon Fatty Acids in Lipids of Deep-Sea Foraminifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evidence for peroxisomal retroconversion of adrenic acid (22:4(n-6)) and docosahexaenoic acids (22:6(n-3)) in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. edepot.wur.nl [edepot.wur.nl]

- 24. eurofinsus.com [eurofinsus.com]

- 25. Quantitative structural characterization of phosphatidylinositol phosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lipidmaps.org [lipidmaps.org]

- 27. researchgate.net [researchgate.net]

- 28. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 30. Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource [mdpi.com]

The Dynamic Lipidome: A Technical Guide to Stable Isotope-Labeled Lipids in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles, experimental methodologies, and data interpretation of stable isotope labeling in lipidomics. By providing a dynamic view of lipid metabolism, these techniques offer invaluable insights for basic research, drug discovery, and the development of novel therapeutics.

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique used to trace the metabolic fate of lipids and quantify their dynamics, including synthesis, transport, remodeling, and degradation.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental systems, including human studies. The fundamental principle involves the introduction of molecules enriched with heavy isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), into a biological system.[1] These labeled precursors are then incorporated into newly synthesized lipids through various metabolic pathways.

The key advantage of this method is that stable isotope-labeled molecules, or "tracers," are chemically identical to their unlabeled counterparts, the "tracees," and are thus metabolized in the same way.[2][3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled lipids based on their mass difference.[3][4] This allows researchers to track the flow of the isotope through the lipidome and gain insights into metabolic fluxes.[1]

Commonly used stable isotopes in lipidomics include:

-

¹³C: A universal label for all organic molecules, providing stable C-C bonds. It is often introduced using ¹³C-glucose, which labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[3]

-

²H (Deuterium): A cost-effective label that can be administered as heavy water (D₂O) to label the acetyl-CoA pool for de novo lipogenesis.[2]

-

¹⁵N: A specific label for nitrogen-containing lipids, such as sphingolipids and phosphatidylethanolamine.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of stable isotope labeling experiments. Below are protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free DMEM

-

Dialyzed fetal bovine serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS. Add the [U-¹³C₆]-glucose to the desired final concentration (e.g., 25 mM).

-

Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-labeling medium to the cells and incubate for the desired time course (e.g., 0, 8, 24, 48 hours).

-

Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a centrifuge tube.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).

-

Vortex thoroughly and allow the mixture to stand for 30 minutes at room temperature.

-

Add additional chloroform and water to bring the ratio to 2:2:1.8 and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new tube.

-

-

Sample Preparation for MS: Dry the extracted lipids under a stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (²H₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (²H₂O, 99.8%)

-

Sterile 0.9% saline

-

Gavage needles

-

Blood collection tubes (e.g., EDTA-coated)

-

Anesthesia (e.g., isoflurane)

-

Tissue collection tools

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Priming Dose: Administer a priming dose of ²H₂O to rapidly enrich the body water pool. This is typically done via intraperitoneal (IP) injection of a sterile solution of 99.8% ²H₂O in 0.9% saline to achieve a target body water enrichment of 4-5%.

-

Maintenance: Provide ad libitum access to drinking water enriched with a lower percentage of ²H₂O (e.g., 8%) to maintain a stable body water enrichment.

-

Time Course: Maintain the mice on the ²H₂O-enriched drinking water for the desired duration of the experiment (e.g., 1, 3, 7, 14 days).

-

Sample Collection:

-

Blood: Collect blood samples at various time points via tail vein or retro-orbital bleeding under anesthesia. Process the blood to obtain plasma.

-

Tissues: At the end of the experiment, euthanize the mice and harvest tissues of interest (e.g., liver, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.

-

-

Lipid Extraction: Perform lipid extraction from plasma and homogenized tissues using the Bligh-Dyer method as described in Protocol 1.

-

Sample Preparation for MS: Prepare the lipid extracts for LC-MS analysis as described previously.

Data Presentation

Mass spectrometry analysis of samples from stable isotope labeling experiments generates complex datasets. The key information to be extracted is the isotopic enrichment, which reflects the proportion of newly synthesized lipids.

Quantitative Data Summary

The following tables illustrate how quantitative data from stable isotope labeling experiments can be presented.

Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes

| Phospholipid Species | Treatment | Fractional Synthesis Rate (%/hour) |

| PC(34:1) | Control | 2.5 ± 0.3 |

| Drug X | 1.8 ± 0.2 | |

| PE(38:4) | Control | 3.1 ± 0.4 |

| Drug X | 2.2 ± 0.3 | |

| PS(36:1) | Control | 1.9 ± 0.2 |

| Drug X | 1.5 ± 0.1 |

Fractional synthesis rates were calculated based on the incorporation of ¹³C from [U-¹³C₆]-glucose over a 24-hour period.

Table 2: In Vivo Turnover Rates of Triacylglycerols in Mouse Adipose Tissue

| Genotype | Half-life (days) | Fractional Turnover Rate (%/day) |

| Wild-Type | 15.2 ± 2.1 | 4.56 ± 0.6 |

| Knockout | 8.7 ± 1.5 | 7.97 ± 1.2 |

Turnover rates were determined by monitoring the decay of ²H-labeled triacylglycerols after a period of heavy water administration.[5]

Visualization of Pathways and Workflows

Visualizing the complex relationships in metabolic pathways and experimental workflows is essential for understanding and communicating the results of stable isotope labeling studies.

Experimental Workflow

The general workflow for a metabolic labeling experiment in lipidomics involves several key steps, from precursor selection to data analysis.

A high-level overview of the metabolic labeling workflow.

Signaling Pathway: PI3K/Akt and Lipid Synthesis

Stable isotope labeling can be used to investigate how signaling pathways, such as the PI3K/Akt pathway, regulate lipid metabolism. For instance, activation of the PI3K/Akt pathway is known to promote de novo lipogenesis. By using ¹³C-glucose as a tracer, researchers can quantify the increase in labeled fatty acids and complex lipids upon stimulation of this pathway.

PI3K/Akt signaling impact on de novo lipogenesis.

By integrating these advanced techniques, researchers can unravel the intricate and dynamic nature of the lipidome, paving the way for new discoveries in health and disease.

References

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Utilizing 17:0-22:4 PC-d5 as an Internal Standard for Accurate Lipid Quantification by LC-MS/MS

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary analytical tool for its sensitivity and specificity. However, variability can be introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard (IS) is a critical strategy to correct for these variations, ensuring data accuracy and reliability. 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphocholine (17:0-22:4 PC-d5) is a deuterated phosphatidylcholine that serves as an excellent internal standard for the quantification of phosphatidylcholine (PC) species, particularly in studies investigating lipid peroxidation and ferroptosis.

Properties of this compound

This compound is a synthetic phosphatidylcholine with a molecular formula of C47H81D5NO8P and a molecular weight of 829.21.[1] The deuterium atoms on the phosphocholine headgroup provide a distinct mass shift from endogenous PC species, allowing for its differentiation by the mass spectrometer. Its structure, containing both a saturated (17:0) and a polyunsaturated (22:4) fatty acid, makes it a suitable representative for a range of PC molecules with varying acyl chain composition.

Principle of Use

An internal standard is a compound added in a known amount to all samples, calibrators, and quality controls before any sample processing steps.[2] The fundamental principle is that the internal standard will experience similar losses during extraction and variations in ionization efficiency as the endogenous analytes of the same class. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification. Deuterated standards are considered the gold standard as their chemical and physical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly throughout the entire analytical workflow.[3]

Applications

This compound is particularly valuable in targeted and untargeted lipidomics studies focusing on:

-

Oxidative Stress and Lipid Peroxidation: Oxidized phospholipids are key biomarkers in various diseases. This compound has been successfully used as an internal standard in the targeted analysis of oxidized phosphatidylcholines.

-

Ferroptosis Research: Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[2][3][4] As PCs are major components of cell membranes and are susceptible to oxidation, this internal standard is crucial for studying the lipidomic changes associated with ferroptosis.

-

General Phosphatidylcholine Quantification: This internal standard can be used for the relative and semi-quantification of a broad range of PC species in various biological matrices, including plasma, serum, tissues, and cells.

Experimental Protocols

1. Preparation of this compound Internal Standard Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh the lyophilized this compound.

-

Dissolve in an appropriate solvent, such as a 1:1 (v/v) mixture of dichloromethane and methanol, to a final concentration of 1 mg/mL.

-

Store the stock solution in an amber glass vial at -20°C or lower.

-

-

Working Solution (e.g., 1 µg/mL):

-

Perform serial dilutions of the stock solution with methanol or another suitable solvent to achieve the desired final concentration. The optimal concentration of the internal standard in the final sample extract should be determined based on the expected levels of endogenous PCs and the sensitivity of the mass spectrometer. A common final concentration in the reconstituted sample is in the range of 0.2-0.8 µg/mL.

-

Store the working solution at -20°C.

-

2. Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is based on the methyl-tert-butyl ether (MTBE) extraction method, which is effective for a broad range of lipids.

-

Thaw plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.

-

Add a pre-determined amount of the this compound working solution to each sample.

-

Add 750 µL of methanol to the sample, vortex thoroughly for 30 seconds to precipitate proteins.

-

Add 2.5 mL of MTBE, and vortex for 10 minutes.

-

Add 625 µL of water to induce phase separation, and vortex for 1 minute.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase, such as a mixture of isopropanol, acetonitrile, and water (e.g., 75:20:5, v/v/v). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for phospholipid separation.

-

Mobile Phases:

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

4. Data Analysis

-

Integrate the peak areas for the endogenous PC species and the this compound internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

For relative quantification, compare the peak area ratios between different sample groups.

-

For semi-quantification, a calibration curve can be constructed using non-endogenous standards of the same lipid class to estimate the concentration of the analytes.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound and Representative Endogenous PCs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (IS) | 830.6 | 189.1 | 50 | 35 |

| PC 16:0/18:1 | 760.6 | 184.1 | 50 | 35 |

| PC 16:0/20:4 | 782.6 | 184.1 | 50 | 35 |

| PC 18:0/20:4 | 810.6 | 184.1 | 50 | 35 |

| PC 18:0/22:6 | 834.6 | 184.1 | 50 | 35 |

Note: Precursor ions are for the [M+H]+ adduct. Collision energies should be optimized for the specific instrument used.

Table 2: Representative Quantitative Performance Data

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85-115% |

| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent |

| Upper Limit of Quantification (ULOQ) | Analyte- and matrix-dependent |

This table represents typical performance characteristics for a validated lipidomics assay using a deuterated internal standard. Actual values will vary depending on the specific analyte, matrix, and instrumentation.

Mandatory Visualizations

Caption: Experimental workflow for lipidomics using an internal standard.

Caption: Simplified signaling pathway of ferroptosis.

References

Application Note and Protocol: Internal Standard Spiking of 17:0-22:4 PC-d5 in Human Plasma for Mass Spectrometry-Based Lipidomics

Audience: This document is intended for researchers, scientists, and drug development professionals involved in quantitative lipid analysis of plasma samples.

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids in plasma and play crucial roles in cellular structure and signaling. Accurate quantification of PC species is vital for understanding disease pathology and for biomarker discovery. The use of stable isotope-labeled internal standards is essential for correcting for sample loss during extraction and for variations in instrument response in mass spectrometry (MS)-based lipidomics. This protocol details a method for spiking a deuterated internal standard, 17:0-22:4 PC-d5, into human plasma samples prior to lipid extraction and analysis.

Experimental Overview

The overall workflow involves the preparation of the this compound internal standard, spiking it into plasma samples, performing a lipid extraction, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). A common and robust lipid extraction method, the Folch extraction, which utilizes a chloroform and methanol solvent system, is described.[1][2] An alternative methyl-tert-butyl ether (MTBE) based extraction is also presented.

Materials and Reagents

-

Plasma: Human plasma collected with an anticoagulant (e.g., EDTA), stored at -80°C.

-

Internal Standard: this compound (phosphatidylcholine with fatty acids 17:0 and 22:4, with 5 deuterium atoms on the choline headgroup).

-

Solvents:

-

Methanol (HPLC or LC-MS grade)

-

Chloroform (HPLC grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Isopropanol (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

-

Other:

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 4°C and at least 3,000 x g)

-

Nitrogen gas evaporator

-

Autosampler vials for LC-MS

-

Experimental Protocols

Preparation of Internal Standard Stock Solution

-

Obtain this compound in a suitable solvent (e.g., chloroform or ethanol).

-

Prepare a stock solution of 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 0.8 µg/mL in methanol.[3] This working solution will be used for spiking.

-

Store all standard solutions at -20°C or -80°C in glass vials with Teflon-lined caps.

Sample Preparation and Spiking

-

Once thawed, vortex the plasma samples gently.

-

In a clean 2.0 mL microcentrifuge tube, add a specific volume of plasma (e.g., 40 µL).[1][2]

-

Spike the plasma sample with a defined volume of the this compound working solution. For example, add 10 µL of the 0.8 µg/mL working solution.

-

Vortex the mixture gently for 10 seconds.

Lipid Extraction Protocol (Folch Method)

-

To the spiked plasma sample, add a 2:1 mixture of chloroform:methanol. For a 40 µL plasma sample, a common approach is to add 800 µL of chloroform and 400 µL of methanol.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the sample on ice for 30 minutes, with occasional vortexing.[1][2]

-

To induce phase separation, add 240 µL of LC-MS grade water, resulting in a final chloroform:methanol:water ratio of approximately 8:4:3 (v/v/v).[1][2]

-

Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.[1][2]

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of isopropanol or another solvent compatible with your LC-MS system for analysis.[1]

Alternative Lipid Extraction Protocol (MTBE Method)

-

To the 40 µL spiked plasma sample, add 231 µL of methanol and 770 µL of MTBE.[4]

-

Vortex the mixture and incubate at room temperature on a shaker for one hour.[4]

-

Add 192.5 µL of water to induce phase separation.[4]

-

Vortex for 10 minutes and then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.[4]

-

Collect the upper organic phase.

-

Dry the extract under nitrogen and reconstitute as described in the Folch method.

Data Presentation

The following table summarizes the key quantitative parameters that should be validated for this method. The values provided are for illustrative purposes and should be determined experimentally in your laboratory.

| Parameter | Value | Notes |

| Internal Standard | This compound | Deuterated phosphatidylcholine |

| Plasma Volume | 40 µL | Can be adjusted based on sensitivity needs |

| Spiking Concentration | 0.8 µg/mL (in solvent) | Concentration of the working solution added to the sample[3] |

| Final Concentration in Sample | To be determined | Dependent on the volume of working solution added |

| Extraction Recovery | > 85% (Example) | To be determined by comparing pre-extraction spike to post-extraction spike |

| Linearity (r²) | > 0.99 (Example) | To be determined using a calibration curve |

| Limit of Detection (LOD) | To be determined | The lowest concentration of the analyte that can be reliably detected |

| Limit of Quantification (LOQ) | To be determined | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy |

| Intra-day Precision (%CV) | < 15% (Example) | To be determined from replicate samples on the same day |

| Inter-day Precision (%CV) | < 15% (Example) | To be determined from replicate samples on different days |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protocol for spiking this compound into plasma samples followed by lipid extraction.

References

- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 3. scispace.com [scispace.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

Application Note: A Robust Workflow for Quantitative Phosphatidylcholine Analysis Using Deuterated Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and the pathology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions.[1] Phosphatidylcholines (PCs) are a major class of phospholipids and are integral structural components of cellular membranes. Beyond their structural role, PCs are involved in cell signaling and lipoprotein metabolism. Consequently, the accurate quantification of PC species is essential for biomarker discovery and drug development.

A significant challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis, including inconsistencies in lipid extraction efficiency and instrument response.[2] To overcome these issues, a robust analytical workflow incorporating stable isotope-labeled internal standards is necessary. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are ideal for this purpose. They are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and ionization, but are distinguishable by their higher mass.[2]

This application note provides a detailed protocol for the quantitative analysis of phosphatidylcholines in biological samples using deuterated PC internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The workflow ensures high accuracy and reproducibility, which is critical for reliable biological interpretation.

Overall Experimental Workflow

The quantitative lipidomics workflow comprises several key stages, from sample preparation to final data analysis. The use of a deuterated internal standard (IS) from the earliest stage is critical to correct for analytical variability throughout the process.

References

Application Notes and Protocols for Absolute Quantification of Phospholipids using 17:0-22:4 PC-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of phospholipids is critical for understanding cellular physiology, identifying disease biomarkers, and developing novel therapeutics. Phosphatidylcholines (PCs) are a major class of phospholipids in eukaryotic cell membranes and are precursors to essential signaling molecules.[1][2] Accurate measurement of PC species and other phospholipids requires robust analytical methods to overcome experimental variability. The use of stable isotope-labeled internal standards, such as 1-heptadecanoyl-2-(docosa-7,10,13,16-tetraenoyl)-sn-glycero-3-phosphocholine-d5 (17:0-22:4 PC-d5), is the gold standard for achieving precise and accurate absolute quantification in mass spectrometry-based lipidomics.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard for the absolute quantification of phospholipids in biological samples, particularly plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Absolute Quantification with Deuterated Internal Standards

The fundamental principle involves adding a known amount of the deuterated internal standard (this compound) to a biological sample at the beginning of the sample preparation process. This standard is chemically identical to its endogenous counterpart but has a different mass due to the deuterium labels. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, variations in sample extraction, processing, and instrument response can be normalized, allowing for accurate quantification.

Application: Biomarker Discovery and Drug Development

The accurate quantification of phospholipids is paramount in various research and development areas:

-

Biomarker Discovery: Alterations in phospholipid profiles are associated with numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

-

Drug Development: Understanding how drug candidates affect lipid metabolism and signaling pathways is crucial for assessing efficacy and identifying potential side effects.

-

Nutritional Science: Evaluating the impact of dietary interventions on phospholipid profiles.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound

-

Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water, Formic Acid

-

Salts/Buffers: Ammonium Formate

-

Biological Sample: Plasma, Serum, or Tissue Homogenate

-

Extraction Tubes: 1.5 mL or 2 mL polypropylene microcentrifuge tubes

-

Centrifuge: Capable of >10,000 x g and 4°C

-

Evaporation System: Nitrogen evaporator or centrifugal evaporator

-

LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole or high-resolution mass spectrometer

Preparation of Standard Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

-

Internal Standard Working Solution: Prepare a working solution by diluting the stock solution to a final concentration appropriate for your sample volume and expected endogenous phospholipid concentrations. This solution will be spiked into each sample.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Bligh and Dyer method, optimized for small sample volumes.

-

Sample Thawing: Thaw frozen plasma or serum samples on ice.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma/serum.

-

Spiking with Internal Standard: Add a known amount of the this compound internal standard working solution to each sample.

-

Lipid Extraction:

-

Add 200 µL of methanol and vortex for 10 seconds.

-

Add 100 µL of chloroform and vortex for 10 seconds.

-

Incubate on ice for 10 minutes.

-

Add 100 µL of chloroform and 100 µL of water, vortexing for 10 seconds after each addition.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

-

-

Phase Separation: Three layers will be visible: an upper aqueous layer, a middle protein precipitate layer, and a lower organic layer containing the lipids.

-

Lipid Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a clean tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.

LC-MS/MS Analysis